molecular formula C12H25NO2 B13340473 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol

1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13340473
M. Wt: 215.33 g/mol
InChI Key: ZSKZQQFVGXUGSV-UHFFFAOYSA-N
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Description

1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group, which is further substituted with a 3-ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The initial step involves the reaction of cyclohexanone with formaldehyde and a primary amine (3-ethoxypropylamine) under acidic conditions to form the aminomethyl intermediate.

    Reduction: The aminomethyl intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl halides (e.g., acetyl chloride)

Major Products:

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexylamines

    Substitution: N-substituted cyclohexylamines

Scientific Research Applications

1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell membranes, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes, thereby altering biochemical pathways.

    Membrane Interaction: Integrating into cell membranes and affecting membrane fluidity and permeability.

Comparison with Similar Compounds

1-(((3-Ethoxypropyl)amino)methyl)cyclohexan-1-ol can be compared with other similar compounds, such as:

    1-(((3-Methoxypropyl)amino)methyl)cyclohexan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    1-(((3-Propyl)amino)methyl)cyclohexan-1-ol: Lacks the ethoxy group, resulting in different reactivity and applications.

Uniqueness: The presence of the 3-ethoxypropyl group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological interactions.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

1-[(3-ethoxypropylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H25NO2/c1-2-15-10-6-9-13-11-12(14)7-4-3-5-8-12/h13-14H,2-11H2,1H3

InChI Key

ZSKZQQFVGXUGSV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1(CCCCC1)O

Origin of Product

United States

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